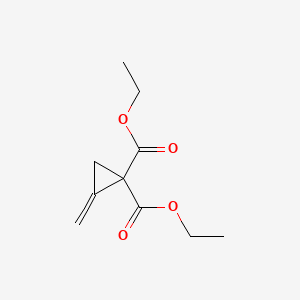

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 2-methylidenecyclopropane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-4-13-8(11)10(6-7(10)3)9(12)14-5-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZZBYRXKFCAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652224 | |

| Record name | Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106352-19-6 | |

| Record name | Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate (CAS Number: 106352-19-6) is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from various research studies, including case studies and data tables.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.216 g/mol |

| Density | 1.11 g/cm³ |

| Boiling Point | 218.3 °C at 760 mmHg |

| Flash Point | 96.7 °C |

The synthesis of this compound typically involves a reaction between diethyl malonate and a suitable halogenated cyclopropane precursor. The mechanism often involves nucleophilic substitution reactions, which can be influenced by various catalytic conditions such as temperature and solvent choice .

Antimicrobial Activity

Recent studies have indicated that derivatives of methylenecyclopropane compounds exhibit notable antimicrobial properties. For instance, compounds synthesized from methylenecyclopropanes have shown significant inhibitory effects against various bacterial strains, including Escherichia coli and Bacillus cereus. Specifically, one study reported a zone of inhibition of 2.2 ± 0.25 mm for Bacillus cereus at a concentration of 100 µL .

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. It was found to exhibit promising IC50 values against α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The IC50 values reported were approximately 43.292 nmol, indicating a strong inhibitory capacity compared to known inhibitors like Acarbose (IC50 = 35.91 nmol) .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of diethyl 2-methylenecyclopropane derivatives demonstrated their effectiveness against several pathogenic bacteria. The results indicated that these compounds could serve as potential candidates for developing new antibacterial agents.

Case Study 2: Enzyme Inhibition in Diabetes Management

Another investigation focused on the role of this compound in managing diabetes through enzyme inhibition. The study highlighted its potential to lower blood glucose levels by inhibiting α-glucosidase activity, thus delaying carbohydrate absorption in the intestines.

Data Table: Biological Activities

| Activity Type | Target Organism/Enzyme | Measurement Method | Result (Zone of Inhibition/IC50) |

|---|---|---|---|

| Antimicrobial | Bacillus cereus | Zone of Inhibition | 2.2 ± 0.25 mm |

| Antimicrobial | Escherichia coli | Zone of Inhibition | 1.2 ± 0.15 mm |

| Enzyme Inhibition | α-glucosidase | IC50 | 43.292 nmol |

Scientific Research Applications

Pharmaceutical Applications

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promising biological activities, particularly in the treatment of metabolic disorders and infections.

Case Study: Antidiabetic Activity

Recent studies have highlighted the compound's derivatives as potential inhibitors of α-glucosidase, an enzyme linked to diabetes management. For instance, compounds derived from this compound exhibited IC50 values of 43.292 nmol and 48.638 nmol against α-glucosidase, indicating strong inhibitory activity .

Agrochemical Applications

The compound is also noted for its utility in developing insecticides and herbicides. The cyclopropane structure allows for modifications that enhance biological activity against pests while maintaining low toxicity to non-target organisms.

Case Study: Insecticide Development

Research has demonstrated that derivatives of this compound can be synthesized to yield effective insecticides. The synthesis process often involves reactions with halogenated compounds to produce cyclopropane derivatives that exhibit insecticidal properties .

Synthetic Applications

This compound is employed as a building block in organic synthesis. It can participate in various chemical reactions such as:

- Catalytic Annulation : The compound can undergo annulation reactions with dicyanoalkenes using catalytic systems to produce complex cyclic structures .

- Transesterification Reactions : It can be transformed into higher alkyl esters through transesterification processes, which are essential for producing more complex molecules used in pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Cyclopropane-1,1-dicarboxylates vary based on substituents at the 2-position. Below is a comparative analysis of key derivatives:

Reactivity and Stability

- Methylene vs. Vinyl Derivatives : The methylene group in this compound is electron-deficient, enabling nucleophilic attacks (e.g., bromination) . In contrast, the vinyl group in diethyl 2-vinylcyclopropane-1,1-dicarboxylate undergoes radical polymerization with minimal volume shrinkage (~8%) due to cyclopropane ring strain relief .

- Phenyl Derivatives : The phenyl group stabilizes the cyclopropane ring via conjugation, enhancing reactivity in TaCl$_5$-mediated annulations with aldehydes to form tetrahydronaphthalenes (yields >80%) .

- Methyl vs. Ethyl Esters : Methyl esters (e.g., dimethyl 2-methylcyclopropane-1,1-dicarboxylate) exhibit faster hydrolysis rates due to lower steric hindrance compared to ethyl esters .

Preparation Methods

Detailed Preparation Procedure

Step 1: Synthesis of Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate

- Reagents: Starting from diethyl cyclopropane-1,1-dicarboxylate, the iodination is performed using iodine and a suitable base.

- Conditions: The reaction is conducted in an organic solvent such as tetrahydrofuran (THF) or tetrahydrofuron at controlled temperatures.

- Workup: The organic layer is washed with saturated sodium thiosulfate and brine solutions, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- Purification: Column chromatography on silica gel using a gradient of 0-10% ethyl acetate in petroleum ether yields the pure iodinated intermediate.

- Yield: Approximately 66% yield of the iodinated compound as a pale yellow liquid.

- Characterization: 1H-NMR and mass spectrometry confirm the structure with literature-consistent data.

Step 2: Conversion to Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

- Reagents: Potassium tert-butoxide is used as a strong base to induce elimination of the iodide, generating the methylene group.

- Solvent: Tetrahydrofuron is employed as the reaction medium.

- Conditions: The reaction is performed under inert atmosphere at ambient temperature (~25-30 °C).

- Workup: Similar washing and drying steps as Step 1, followed by concentration under reduced pressure.

- Purification: Column chromatography with silica gel and an appropriate solvent system.

- Yield: About 30% yield of the target compound as a pale yellow liquid.

- Characterization: 1H-NMR shows characteristic methylene protons (δ 5.54-5.64 ppm), and MS data (m/z 199.2 [M+H]+) match literature values.

Reaction Conditions and Optimization

| Parameter | Step 1 (Iodination) | Step 2 (Elimination) |

|---|---|---|

| Solvent | Tetrahydrofuron (6.5 L for 1.68 moles) | Tetrahydrofuron (6.5 L) |

| Base | Not specified (iodination conditions vary) | Potassium tert-butoxide (189.21 g, 1.68 moles) |

| Temperature | Ambient to 25-30 °C | Ambient to 25-30 °C |

| Atmosphere | Argon (inert) | Argon (inert) |

| Reaction Time | Several hours (monitored by TLC) | Several hours (monitored by TLC) |

| Purification | Silica gel column chromatography | Silica gel column chromatography |

| Yield | 66% | 30% |

Mechanistic Insights

- The iodination step introduces a good leaving group (iodide) at the 2-position of the cyclopropane ring.

- The strong base potassium tert-butoxide abstracts a proton adjacent to the iodide, facilitating elimination to form the exocyclic methylene group.

- The cyclopropane ring strain and the electron-withdrawing ester groups stabilize the intermediate and product, favoring the formation of the methylene derivative.

Summary Table of Key Data

| Compound | Yield (%) | Physical State | Key Spectral Data (1H-NMR, CDCl3) | MS (m/z) [M+H]+ |

|---|---|---|---|---|

| Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate | 66 | Pale yellow liquid | 4.28-4.15 (m, 4H), 3.27-3.08 (m, 2H), 1.31-1.24 (m, 6H) | 327.3 |

| This compound | 30 | Pale yellow liquid | 5.64-5.54 (m, 2H), 4.25-4.17 (m, 4H), 1.31-1.24 (m, 6H) | 199.2 |

Q & A

Q. What are the established synthetic routes for diethyl 2-methylenecyclopropane-1,1-dicarboxylate, and how can purity be optimized?

The compound is classically synthesized via dehydrobromination of ethylene dibromide and diethyl malonate under basic conditions, as described in industrial production methods . For lab-scale synthesis, cyclopropanation reactions involving malonate esters and dihaloalkanes are common. Purification typically involves fractional distillation or column chromatography, with purity verified by HPLC (>95%) or -NMR (e.g., methylene proton signals at δ 5.2–5.8 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- - and -NMR to confirm cyclopropane ring integrity (e.g., cyclopropane protons at δ 1.2–2.0 ppm and ester carbonyls at δ 165–170 ppm) .

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography to resolve stereochemical ambiguities in derivatives, as demonstrated in cyclopropane carboxamide studies .

Q. How can researchers troubleshoot low yields in hydrolysis reactions of this compound?

Hydrolysis to cyclopropane-1,1-dicarboxylic acid often suffers from low yields (~50%) due to steric hindrance. Optimize by:

- Using excess aqueous NaOH (2–3 equiv.) under reflux.

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

- Monitoring progress via -NMR for ester signal disappearance (δ 4.1–4.3 ppm, quartets) .

Advanced Research Questions

Q. What strategies enable stereoselective annulation reactions using this compound as a building block?

N-Heterocyclic carbene (NHC) catalysts facilitate [4+2] annulation with pyrazolones, yielding tetrahydropyrano[2,3-c]pyrazoles. Key parameters:

- Catalyst loading (5–10 mol% chiral NHCs).

- Solvent choice (THF or DCM) to control enantioselectivity (up to 95% ee).

- Post-reaction analysis via -NMR and chiral HPLC .

Q. How can computational methods elucidate the reactivity of the cyclopropane ring in ring-opening reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring-opening pathways, such as vinylcyclopropane rearrangements. Analyze:

Q. What experimental and analytical approaches resolve contradictions in reported reactivity data?

Conflicting reactivity outcomes (e.g., competing [2+1] vs. [3+2] cycloadditions) require:

Q. How can Ru-catalyzed ring-closing metathesis (RCM) be adapted for derivatives of this compound?

Ru-4g catalysts enable RCM of diethyl cyclopentene-1,1-dicarboxylate analogs. Key steps:

- Substrate-to-catalyst ratio (100:1) in toluene at 110°C.

- Termination with ethyl vinyl ether (EVE) to quench active catalysts.

- Yield determination via -NMR using internal standards (e.g., 1,3,5-trimethoxybenzene) .

Q. What methodologies enhance scalability for multi-step syntheses involving this compound?

Challenges in scaling (e.g., low hydrolysis yields) are addressed by:

Q. How does the compound’s electronic structure influence its role in heterocyclic synthesis?

The electron-deficient cyclopropane ring acts as a dipolarophile in 1,3-dipolar cycloadditions with nitrones. Key analyses:

Q. What advanced techniques validate mechanistic hypotheses for cyclopropane ring functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.